

Application Note: Preparation of Cefoperazone Dihydrate Stock Solutions for In Vitro Assays

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Compound of Interest		
Compound Name:	Cefoperazone Dihydrate	
Cat. No.:	B1353751	Get Quote

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa.[1] Accurate and reproducible in vitro assays, such as minimum inhibitory concentration (MIC) testing, antimicrobial susceptibility tests (ASTs), and cell-based cytotoxicity assays, rely on the precise preparation of antibiotic stock solutions. This document provides a detailed protocol for the preparation, storage, and use of **Cefoperazone Dihydrate** stock solutions to ensure experimental integrity.

Chemical and Physical Properties

Proper handling and storage of **Cefoperazone Dihydrate** are informed by its chemical and physical characteristics. Key properties are summarized in the table below. The dihydrate form is commonly used for the preparation of reference standards.[2]



Property	Value	Source(s)
Molecular Formula	C25H27N9O8S2 · 2H2O	[2][3][4]
Molecular Weight	681.70 g/mol	[2][3][5][6][7]
Appearance	White to off-white crystalline powder	[8][9]
Solubility	DMSO: ≥ 125 mg/mL (187.22 mM) Water: 60 mg/mL (89.87 mM) Methanol: Slightly soluble Ethanol: Insoluble	[8][9][10]
Storage (Powder)	2-8°C, protected from light and moisture.	[9][11][12]

Experimental Protocol: Stock and Working Solution Preparation

This protocol details the steps for preparing a high-concentration primary stock solution in DMSO and subsequent dilution to a working concentration for direct use in assays.

Materials

- Cefoperazone Dihydrate (e.g., USP Reference Standard)[2]
- · Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile deionized water or appropriate buffer (e.g., PBS, cell culture medium)
- Analytical balance
- Sterile conical tubes (15 mL or 50 mL)
- Sterile, low-retention microcentrifuge tubes (1.5 mL)
- Calibrated micropipettes and sterile tips



- · Vortex mixer
- 0.22 μm sterile syringe filter

Part 1: Preparation of 100 mM Primary Stock Solution

- Calculation of Mass: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of Cefoperazone Dihydrate using its molecular weight (681.70 g/mol).
 - Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (g) = 0.1 mol/L × 0.010 L × 681.70 g/mol = 0.6817 g
- Weighing: On an analytical balance, accurately weigh 681.7 mg of Cefoperazone Dihydrate powder and transfer it to a sterile 15 mL conical tube.
- Dissolution:
 - Add 10 mL of sterile DMSO to the conical tube. Using newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[8][10]
 - Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[8]
- Sterilization: To ensure the stock solution is sterile for use in cell culture, pass it through a
 0.22
 µm syringe filter into a new sterile conical tube. This step is critical if water is chosen as
 the solvent.[8]
- Aliquoting and Storage:
 - $\circ~$ Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 $\mu L)$ in sterile microcentrifuge tubes.
 - Label each aliquot clearly with the compound name, concentration, and date.
 - For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[8]



 Crucially, avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[8]

Part 2: Preparation of a 100 µM Working Solution

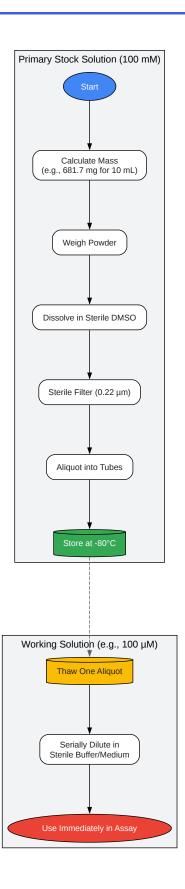
This example demonstrates the dilution of the primary stock for a typical in vitro assay.

- Thawing: Remove one aliquot of the 100 mM primary stock solution from the freezer and thaw it completely at room temperature.
- Dilution Calculation (Serial Dilution): It is often best to perform a serial dilution.
 - \circ First, prepare an intermediate dilution. For example, add 10 μ L of the 100 mM stock to 990 μ L of sterile buffer or medium to create a 1 mL solution of 1 mM.
 - \circ Next, dilute this intermediate solution to the final working concentration. To make 1 mL of a 100 μ M solution, add 100 μ L of the 1 mM intermediate solution to 900 μ L of sterile buffer or medium.
- Final Mix: Gently vortex the working solution to ensure it is homogenous.
- Application: The working solution is now ready for addition to the experimental setup (e.g., microplate wells for MIC determination). It is recommended to prepare working solutions fresh for each experiment.[8]

Visual Summaries of Key Processes

The following diagrams illustrate the logical flow of the protocol and the mechanism of action for Cefoperazone.

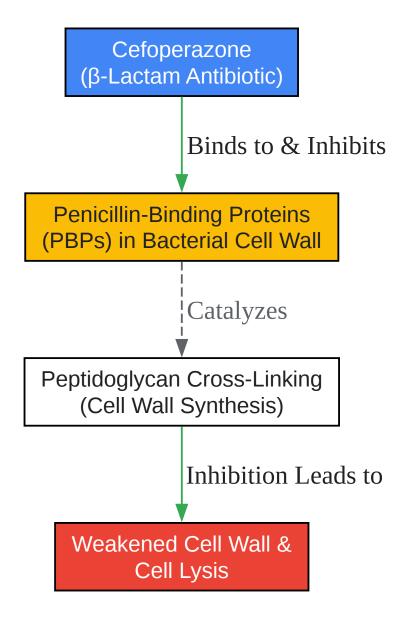




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Caption: Experimental workflow for preparing **Cefoperazone Dihydrate** solutions.





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Caption: Mechanism of action of Cefoperazone.

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